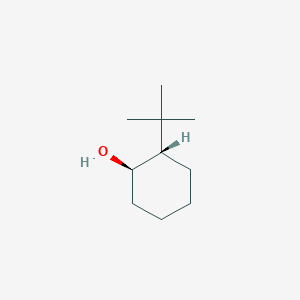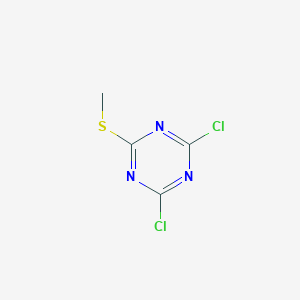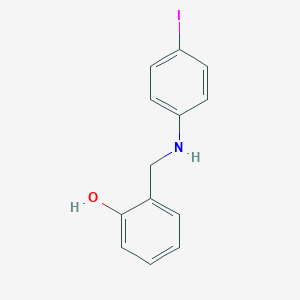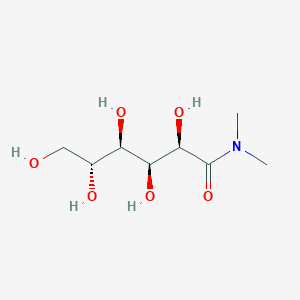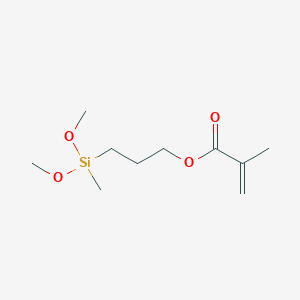
3-Methacryloxypropylmethyldimethoxysilane
Vue d'ensemble
Description
3-Methacryloxypropylmethyldimethoxysilane is a useful research compound. Its molecular formula is C10H20O4Si and its molecular weight is 232.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Latex Particle Preparation : It is used in the preparation of stable core-shell latex particles containing organic-siloxane in the shell. This involves semi-continuous seeded emulsion polymerization and results in particles with water-repellency properties (Liu et al., 2008).
Coating Films : The compound is utilized in creating coating films on various substrates like poly(ethylene terephthalate), aluminum, stainless steel, and glass. These coatings demonstrate high adhesive strength and altered hardness and refractive index based on heat treatment (Gunji et al., 2001).
Biomedical Applications : In biomedical research, it's part of the synthesis of gelatin methacryloyl (GelMA) hydrogels, widely used for tissue engineering, drug and gene delivery, and bio-sensing due to their suitable biological properties and tunable physical characteristics (Yue et al., 2015).
Dentistry : It improves adhesion to titanium in dental applications, particularly with bis-phenol-A-diglycidyldimethacrylate (Bis-GMA) resin. This application highlights its potential as a coupling agent in dentistry (Matinlinna et al., 2005).
Polymer Synthesis : It is integral in synthesizing 2:1 type 3-(methacryloxy)propyl magnesium (nickel) phyllosilicate, leading to new organic/inorganic hybrid polymers with unique structures and properties (Fukushima & Tani, 1996).
Silsesquioxane Formation : Its polycondensation is used to create silsesquioxanes, characterized by various spectroscopy methods and providing insights into polymer science (Eisenberg et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
3-Methacryloxypropylmethyldimethoxysilane, also known as 3-(Dimethoxy(methyl)silyl)propyl methacrylate, is primarily used as a silane coupling agent . Its primary targets are the surfaces of materials such as glass, metals, and ceramics. It plays a crucial role in enhancing the bonding between inorganic materials and organic polymers .
Mode of Action
The compound interacts with its targets through a process called silanization . The methacryloxypropyl group in the molecule interacts with organic polymers, while the trimethoxysilyl group reacts with inorganic surfaces. This dual reactivity allows the compound to form strong bonds between organic and inorganic materials .
Biochemical Pathways
The compound doesn’t directly affect any biochemical pathways as it’s primarily used in material science rather than biological systems. Its main function is to improve the adhesion between different materials .
Pharmacokinetics
As a material science compound, this compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its reactivity and stability can be influenced by factors such as ph, temperature, and the presence of moisture .
Result of Action
The result of the compound’s action is the formation of a strong bond between organic and inorganic materials. This can enhance the durability, strength, and performance of composite materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of moisture can accelerate the hydrolysis of the trimethoxysilyl group, which can affect the bonding process . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .
Analyse Biochimique
Cellular Effects
It is known that this compound can have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can bind to various biomolecules and may influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can degrade over time
Dosage Effects in Animal Models
It is known that the effects of this compound can vary with different dosages
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Propriétés
IUPAC Name |
3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4Si/c1-9(2)10(11)14-7-6-8-15(5,12-3)13-4/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNXXQIQIHFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
126906-17-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethoxymethylsilyl)propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126906-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30932502 | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14513-34-9 | |
| Record name | 3-Methacryloxypropylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethoxymethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA4MBY7DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methacryloxypropylmethyldimethoxysilane in modifying dental acrylic resin?
A1: this compound acts as a coupling agent between cellulose and dental acrylic resin. [] It achieves this by forming chemical bonds with both materials. The silane group (Si-O) within its structure can react with hydroxyl groups on the cellulose surface, while the methacryloxy group can co-polymerize with the acrylic resin during the curing process. [] This "bridging" effect enhances the interaction between the filler (cellulose) and the matrix (acrylic resin), leading to improved mechanical properties.
Q2: How does the addition of this compound modified cellulose impact the mechanical strength of dental acrylic resin?
A2: Research indicates that incorporating cellulose modified with this compound can significantly increase the flexural strength of dental acrylic resin. [] This improvement is attributed to the formation of strong chemical bonds between the modified cellulose and the acrylic resin, as explained above. The study highlighted that simply facilitating even distribution of cellulose within the acrylic resin was not as effective as creating these chemical linkages. []
Q3: Are there alternative silane coupling agents for modifying cellulose in dental acrylic resin?
A3: While the provided research focuses on this compound, other silane coupling agents could potentially be used. The study does mention experimenting with Triethoxy(octyl)silane, but the results were not as promising for achieving the desired increase in flexural strength. [] Further investigation into the modification process using Triethoxy(octyl)silane or exploring other silane coupling agents could be beneficial.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
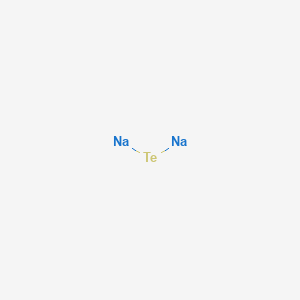



![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)


